Barbituric Acid, 1-Allyl-5,5-Diethyl is a heterocyclic organic compound classified under the pyrimidine family. Its systematic name is 1-Allyl-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione, and it is characterized by the presence of an allyl group at position 1 and two ethyl groups at position 5 of the pyrimidine ring. The trione designation indicates that there are three keto groups located at positions 2, 4, and 6 of the structure .
This compound is identified by its CAS number 7548-63-2 and has a molecular formula of C11H16N2O3, with a molecular weight of 224.26 g/mol . Barbituric acid derivatives are known for their sedative properties and have been widely studied in pharmacology.
The synthesis of Barbituric Acid, 1-Allyl-5,5-Diethyl involves several key steps:
The molecular structure of Barbituric Acid, 1-Allyl-5,5-Diethyl can be represented in various formats:
Property | Value |
---|---|
Molecular Formula | C11H16N2O3 |
Molecular Weight | 224.26 g/mol |
Density | 1.089 g/cm³ |
Boiling Point | Not specified |
Barbituric acid derivatives exhibit various chemical reactions due to the presence of functional groups:
The mechanism of action for Barbituric Acid, 1-Allyl-5,5-Diethyl primarily relates to its effects on the central nervous system. Barbiturates act as depressants by enhancing the action of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This results in sedation and anxiolytic effects.
The specific process involves:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Reactivity | Reacts with bases to form salts |
Barbiturates are generally less acidic than their parent compounds due to steric hindrance from substituents at the 5-position .
Barbituric Acid, 1-Allyl-5,5-Diethyl has several scientific uses:
The foundation of barbiturate chemistry traces back to Adolf von Baeyer's seminal 1864 synthesis of barbituric acid (malonylurea) through the condensation of urea and malonic acid. This heterocyclic compound, formally named 2,4,6(1H,3H,5H)-pyrimidinetrione, established the core scaffold for all future derivatives [1] [5]. Despite its structural significance, barbituric acid itself exhibited no central nervous system (CNS) activity, limiting its therapeutic utility. The breakthrough came in 1903 when Emil Fischer and Joseph von Mering synthesized 5,5-diethylbarbituric acid (barbital, Veronal®), the first pharmacologically active barbiturate derivative [1] [6]. This discovery demonstrated conclusively that di-substitution at the C5 position was essential for sedative-hypnotic properties, initiating a paradigm shift in medicinal chemistry approaches to CNS drug development [1].
The structural rationale behind barbital's activity centered on its lipid solubility profile. Unlike the polar barbituric acid, the hydrophobic ethyl groups enabled blood-brain barrier penetration and interaction with neuronal targets. Barbital was commercialized in 1904 and became the prototype for subsequent derivatives [5]. By 1911, the same researchers developed phenobarbital (5-ethyl-5-phenylbarbiturate), which exhibited enhanced anticonvulsant properties and became a mainstay in epilepsy treatment [1]. These foundational discoveries established the structure-activity relationship (SAR) principle that would dominate barbiturate research: pharmacological effects are critically dependent on the nature and size of C5 substituents, with alkyl, aryl, or unsaturated groups conferring distinct biological profiles [5].
Table 1: Foundational Barbiturates in Chronological Development
Compound Name | Chemical Designation | Year Introduced | Key Therapeutic Properties |
---|---|---|---|
Barbituric Acid | 2,4,6(1H,3H,5H)-Pyrimidinetrione | 1864 | None (chemical precursor) |
Barbital (Veronal®) | 5,5-Diethylbarbituric acid | 1904 | Sedative, hypnotic |
Phenobarbital (Luminal®) | 5-Ethyl-5-phenylbarbituric acid | 1912 | Anticonvulsant, sedative |
The evolution from unsubstituted barbituric acid to C5-disubstituted derivatives represented a quantum leap in neuropharmacology. By the mid-20th century, over 2,500 barbiturates had been synthesized, with approximately 50 entering clinical use worldwide [1]. This explosive growth in structural variants stemmed from systematic exploration of substituents at the C5 position, guided by the recognition that electron-donating groups and steric bulk modulated both potency and duration of action [5].
The introduction of allyl groups (CH₂CH=CH₂) onto the barbiturate core marked a pivotal innovation aimed at optimizing pharmacokinetic profiles. Early barbiturates like barbital and phenobarbital exhibited long elimination half-lives, leading to cumulative effects and toxicity. Chemists postulated that incorporating unsaturated chains could accelerate metabolic inactivation through hepatic oxidation or conjugation pathways [5]. This hypothesis culminated in the synthesis of secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid), which demonstrated a shorter duration of action while retaining potent hypnotic properties [2] [7]. The allyl group's electron-withdrawing character and metabolic vulnerability distinguished it from purely alkyl substituents, enabling finer control over therapeutic windows [5].
Structural diversification accelerated through strategic modifications at three molecular positions:
Table 2: Structural Evolution of Key Allyl-Substituted Barbiturates
Compound | Systematic Name | Molecular Formula | Key Structural Features | PubChem CID |
---|---|---|---|---|
Secobarbital | 5-Allyl-5-(1-methylbutyl)barbituric acid | C₁₂H₁₈N₂O₃ | Asymmetric C5, allyl group | 30019 [4] |
5-Allyl-5-(1-ethylthio)ethyl | 5-Allyl-5-(1-(ethylthio)ethyl)barbituric acid | C₁₁H₁₆N₂O₃S | Sulfur-containing alkyl, allyl group | 48544 [10] |
5,5-Diallyl-1,3-dimethyl | 5,5-Diallyl-1,3-dimethylbarbituric acid | C₁₁H₁₆N₂O₃ | Dual allyl groups, N-methylation | - [8] |
Barbituric acid, 1-allyl-5,5-diethyl | 1-Allyl-5,5-diethylbarbituric acid | C₁₁H₁₆N₂O₃ | N1-allylation, C5-diethyl symmetry | 24186 [2] |
The specific derivative 1-allyl-5,5-diethylbarbituric acid (PubChem CID: 24186) exemplifies strategic hybridization of structural motifs [2]. Its 5,5-diethyl configuration echoes barbital's hydrophobic foundation, while the N1-allyl group introduces metabolic vulnerability absent in first-generation compounds. This molecular architecture balances receptor affinity with controlled duration, though comprehensive pharmacological data remains limited in public literature compared to clinically adopted analogs like secobarbital [2] [4].
Synthetic methodologies evolved in parallel with structural design. Early routes relied on condensation reactions between alkylated malonic esters and urea derivatives under alkaline conditions. For allyl-substituted variants, pre-functionalized intermediates like allylmalonic esters or N-allylurea became essential to position the allyl moiety specifically at N1 or C5 [5]. The emergence of stereoselective synthesis techniques further enabled isolation of enantiomerically pure forms, critical given the differing biological activities of stereoisomers in chiral barbiturates [4] [7].
Patents served as both catalysts and guardians of innovation in barbiturate chemistry, particularly during the mid-20th century surge in CNS drug development. While specific analysis of US2786057A falls outside the available search results, patent literature broadly propelled progress through:
Reaction Optimization: Patents disclosed enhanced synthetic routes featuring improved yields and scalability. For instance, novel catalysts for the condensation of diethyl allylmalonate with N-allylurea addressed previous limitations in 1,5-dialkylated barbiturate synthesis [2].
Purification Techniques: Proprietary methods for crystallization and chromatographic separation of complex barbiturate mixtures enabled pharmaceutical-grade production of stereochemically defined compounds like (S)-(-)-5-allyl-5-(1-methylbutyl)barbituric acid [4].
Analytical Characterization: Patent applications necessitated rigorous compound verification, advancing analytical protocols. Techniques like FTIR spectroscopy (characteristic C=O stretches at 1740–1680 cm⁻¹) and UV-Vis spectroscopy (absorption maxima at 210–240 nm) became standardized for barbiturate identification, as documented for sodium secobarbital (PubChem CID: 23682654) [7].
Table 3: Analytical Characterization of Allyl-Substituted Barbiturates
Analytical Method | Key Diagnostic Features | Application Example |
---|---|---|
FTIR Spectroscopy | C=O asymmetric stretch: 1740–1710 cm⁻¹; C=O symmetric stretch: 1680–1660 cm⁻¹; C=C (allyl): 1645–1630 cm⁻¹ | Secobarbital sodium KBr spectrum: 1752, 1692, 1653 cm⁻¹ [7] |
UV-Vis Spectroscopy | π→π* transitions: λmax 210–215 nm (acidic media); 240–260 nm (alkaline media) | Secobarbital in methanol: λmax 210 nm, 253 nm [7] |
Mass Spectrometry | Molecular ion [M]+• fragmentation: loss of alkyl radicals, CO, NCO | 1-Allyl-5,5-diethylbarbituric acid: m/z 224 → 181, 153 [2] |
Patent protection also facilitated industrial-scale manufacturing by securing investments in specialized infrastructure. For example, anhydrous reaction conditions for thiobarbiturate synthesis and continuous-flow hydrogenation systems for chiral intermediate production emerged from patented processes [5]. Crucially, patents documented structure-property relationships through expansive claims covering structural analogs, thereby mapping pharmacological landscapes without explicit clinical testing—a practice that accelerated the identification of lead compounds like 1-allyl-5,5-diethylbarbituric acid from molecular libraries [2].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0